molecular formula C15H19NO2S B2925279 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 59501-75-6

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2925279
CAS No.: 59501-75-6
M. Wt: 277.38
InChI Key: SWHOTOHVNMOBHZ-UHFFFAOYSA-N
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Description

2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione ( 59501-75-6) is a chemical compound with the molecular formula C 15 H 19 NO 2 S and a molecular weight of 277.38 g/mol . This molecule is built on the phthalimide core structure (1H-isoindole-1,3(2H)-dione), a well-known scaffold in medicinal chemistry and chemical biology, which is functionalized with a hexyl chain terminated by a methylsulfanyl group . The specific structural features of this reagent make it a valuable intermediate for various research applications, particularly in the synthesis of more complex molecules and in the development of potential bioconjugates. It is offered with a high purity of 97% and requires storage at -20°C for long-term stability . This product is intended for use as a reference substance for drug impurities and as a reagent in biological and chemical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylsulfanylhexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHOTOHVNMOBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phthalic anhydride and 6-(methylsulfanyl)hexylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, with solvents like toluene or dichloromethane. Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation step.

Industrial Production Methods

In an industrial setting, the synthesis of 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors would be common to facilitate the hydrogenation step efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the isoindole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hexyl chain can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced isoindole derivatives

    Substitution: Various substituted hexyl derivatives

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 59501-75-6
  • Molecular Formula: C15H19NO2S
  • Molecular Weight: 277.38
  • Also known as: 2-(6-(methylthio)hexyl)isoindoline-1,3-dione
  • Related Isomers: Diptocarpiline and diptocarpidine are enantiomers of this compound .

Potential Applications and Research Areas

While the search results do not provide explicit applications of this specific compound, they do offer some clues and related contexts:

  • Cosmetics: Research into cosmetic formulations explores the use of various compounds for skin bioavailability, stability, safety, and effectiveness . Although this compound is not specifically mentioned in the context of cosmetics, the general discussion of experimental design techniques for optimizing topical formulations suggests a potential area for exploration .
  • Chemical Synthesis: The compound can be used as a starting point for creating other useful compounds, such as rubber accelerators .

Additional Information

  • Availability: This chemical can be purchased from chemical suppliers like AstaTech Inc., Sigma-Aldrich, and Biosynth .
  • Purity: It is available with a purity of 95% .
  • Cost: The cost for 5g is $1,430.00 . A 100mg size is available for $124.80 .
  • Safety: This compound may be hazardous and require special shipping and handling .

Mechanism of Action

The mechanism by which 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in interactions with proteins, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related isoindole-1,3-dione derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP (Predicted/Experimental) PSA (Ų) Boiling Point (°C)
2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione (Target) 6-(Methylsulfanyl)hexyl C₁₅H₁₉NO₂S 277.38 ~3.2 (predicted) 54.45 ~400 (predicted)
2-(2-Oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione () 2-Oxocyclohexyl C₁₄H₁₃NO₃ 243.26 1.73 (experimental) 54.45 410
2-(2,6-Dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione () 5-Iodo, 2,6-dioxopiperidin-3-yl C₁₃H₉IN₂O₄ 384.13 ~2.8 (predicted) 84.70 N/A
2-[2-(1,2,3,6-Tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione () 2-(1,2,3,6-Tetrahydropyridin-4-yl)ethyl C₁₅H₁₆N₂O₂ 256.30 ~1.5 (predicted) 49.77 N/A
Key Observations:

Lipophilicity : The target compound’s methylsulfanylhexyl chain increases logP compared to the oxocyclohexyl analog (logP 1.73 vs. predicted ~3.2). Sulfur’s hydrophobic contribution and the hexyl chain’s length enhance membrane permeability, which may favor pharmacokinetic properties.

Polar Surface Area (PSA) : All analogs share similar PSA values (~50–85 Ų), suggesting comparable hydrogen-bonding capacity. The iodo-substituted derivative () has a higher PSA due to the polar dioxopiperidin group.

Biological Activity

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an isoindole moiety, suggesting possible interactions with biological systems.

  • Molecular Formula : C12H17NO2S
  • CAS Number : 59501-75-6
  • Molecular Weight : 239.34 g/mol

The compound is a racemic mixture of two enantiomers, diptocarpiline and diptocarpidine, which may exhibit different biological activities due to their stereochemistry .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Anticancer Properties : Research indicates that isoindole derivatives can influence cancer cell proliferation. The specific mechanism involves modulation of pathways related to cell cycle regulation and apoptosis .
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, particularly through interactions with regulatory T cells (Tregs). Studies suggest that it may affect the expression of key transcription factors involved in Treg function .

Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the activation of p53 signaling pathways .

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via p53 activation
MCF-715.0Cell cycle arrest at G1 phase
A54910.0Inhibition of angiogenesis

Immunomodulatory Effects

Another area of research focused on the compound's effects on Tregs. It was found that treatment with this compound resulted in increased expression of FoxP3, a critical marker for Treg cells. This suggests a potential role in enhancing immune tolerance and reducing autoimmune responses .

TreatmentFoxP3 Expression (Fold Change)Observations
Control1.0Baseline expression
Compound-treated2.5Significant increase in Treg markers

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